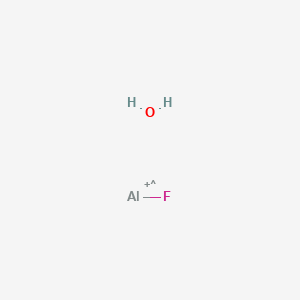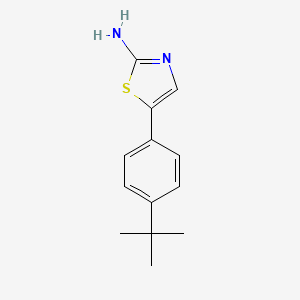![molecular formula C11H20O2 B14339651 [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 103984-82-3](/img/structure/B14339651.png)
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group is introduced via an alkylation reaction using a suitable alkylating agent.
Addition of the Methanol Group: The final step involves the addition of the methanol group through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where the methoxypropan-2-yl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring.
Propan-2-ol: A simple alcohol with a three-carbon chain.
Uniqueness
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is unique due to its combination of a cyclohexene ring, a methoxypropan-2-yl group, and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
103984-82-3 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
[4-(2-methoxypropan-2-yl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C11H20O2/c1-11(2,13-3)10-6-4-9(8-12)5-7-10/h4,10,12H,5-8H2,1-3H3 |
Clave InChI |
ATLKLQSADQFPDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(=CC1)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


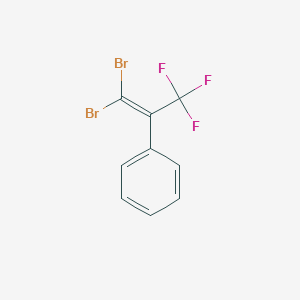
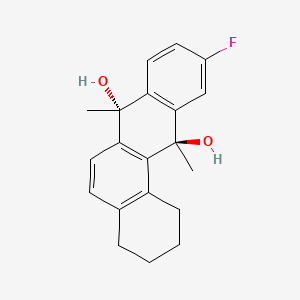
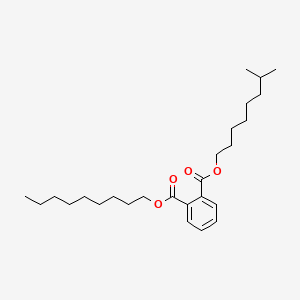
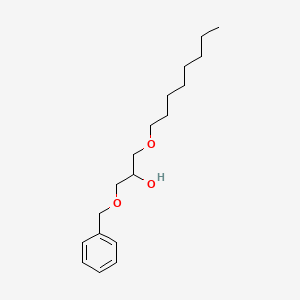

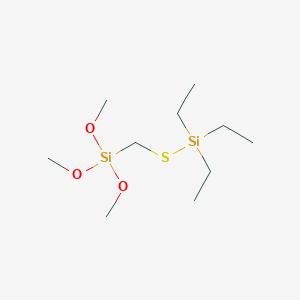

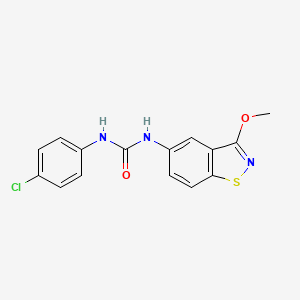
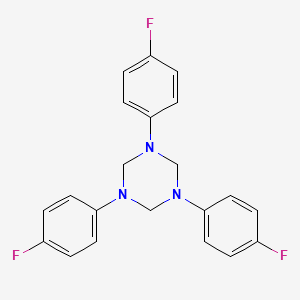
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
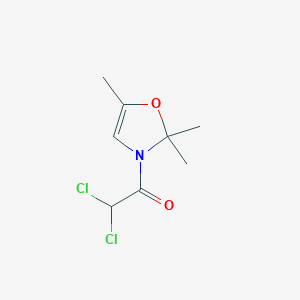
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
